REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH:9]=[O:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8].[BH4-].[Na+]>CO>[F:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[CH:6][C:7]=1[CH3:8] |f:1.2|
|
Name
|
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=NC=CC1C)C=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
187 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2 h reaction
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
Residue was dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
partitioned between NaHCO3 aqueous saturated solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer was dried over MgSO4 (anh)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.42 mmol | |
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |